Nafarelin acetate

Descripción general

Descripción

Nafarelin (acetato) es un análogo de decapéptido sintético de la hormona liberadora de gonadotropinas (GnRH). Se utiliza principalmente como un aerosol nasal para el tratamiento de la endometriosis y la pubertad precoz central. Nafarelin (acetato) funciona inicialmente estimulando y luego suprimiendo la liberación de gonadotropinas, hormona luteinizante (LH) y hormona folículoestimulante (FSH) de la glándula pituitaria .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Nafarelin (acetato) se sintetiza mediante la síntesis de péptidos en fase sólida (SPPS), un método comúnmente utilizado para la producción de péptidos. La síntesis implica la adición secuencial de aminoácidos protegidos a una cadena peptídica en crecimiento anclada a una resina sólida. Los pasos clave incluyen:

Acoplamiento: Los aminoácidos se acoplan utilizando reactivos de carbodiimida.

Desprotección: Los grupos protectores se eliminan utilizando ácido trifluoroacético.

Métodos de producción industrial

En entornos industriales, la producción de nafarelin (acetato) implica SPPS a gran escala, seguida de cromatografía líquida de alta resolución (HPLC) para purificación. El producto final se liofiliza entonces para obtener una forma de polvo estable .

Análisis De Reacciones Químicas

Tipos de reacciones

Nafarelin (acetato) experimenta varios tipos de reacciones químicas, que incluyen:

Hidrólisis: Los enlaces peptídicos pueden hidrolizarse en condiciones ácidas o básicas.

Oxidación: El residuo de metionina en el péptido puede oxidarse a metionina sulfóxido.

Reducción: Los puentes disulfuro, si están presentes, pueden reducirse a tioles.

Reactivos y condiciones comunes

Hidrólisis: Soluciones ácidas o básicas.

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.

Reducción: Ditiotreitol (DTT) u otros agentes reductores.

Principales productos formados

Hidrólisis: Fragmentos peptídicos más cortos.

Oxidación: Péptidos que contienen metionina sulfóxido.

Reducción: Péptidos que contienen tiol.

Aplicaciones Científicas De Investigación

Clinical Applications

1. Endometriosis

- Mechanism : Nafarelin acetate reduces estrogen levels by inhibiting gonadotropin release, thereby alleviating the symptoms associated with endometriosis.

- Dosage : The typical dosage for endometriosis treatment is 200 µg administered intranasally twice daily .

- Case Study : A placebo-controlled study demonstrated significant improvements in pain and quality of life among women treated with nafarelin compared to those receiving placebo .

2. Precocious Puberty

- Mechanism : In cases of gonadotropin-dependent precocious puberty, this compound effectively suppresses premature sexual maturation by lowering gonadotropin levels.

- Dosage : Treatment typically involves 800 to 1200 µg per day administered intranasally .

- Case Study : A study involving 15 girls showed a marked decrease in estradiol levels and growth velocity over six months of treatment, indicating effective management of precocious puberty symptoms .

3. Assisted Reproductive Technologies (ART)

- Role in IVF : Nafarelin is utilized for ovarian stimulation during IVF cycles, helping to control hormone levels and optimize follicular development.

- Comparison Studies : Research comparing nafarelin with other GnRH agonists has shown its efficacy in achieving better outcomes in controlled ovarian stimulation protocols .

- Data Table : Below is a summary of findings from various studies comparing nafarelin with other treatments in IVF settings.

Additional Applications

4. Management of Uterine Fibroids

Nafarelin has been explored for its potential to reduce the size of uterine fibroids by lowering estrogen levels, thus alleviating symptoms such as heavy menstrual bleeding and pelvic pain.

5. Transgender Healthcare

In transgender youth, this compound serves as a puberty blocker, allowing individuals to delay the onset of secondary sexual characteristics until they are ready to make decisions about their gender identity .

6. Hirsutism and Polycystic Ovary Syndrome (PCOS)

Nafarelin is also used off-label for managing hirsutism and PCOS by reducing androgen levels through its action on gonadotropins.

Pharmacokinetics and Safety

Nafarelin is rapidly absorbed after intranasal administration, with peak plasma concentrations reached within approximately 26 minutes. The drug exhibits a bioavailability of about 2.8% . Studies indicate that prolonged use may lead to certain side effects, including bone density loss; therefore, monitoring during treatment is advised.

Mecanismo De Acción

Nafarelin (acetato) actúa como un potente agonista de la hormona liberadora de gonadotropinas (GnRH). Tras su administración, estimula inicialmente la liberación de LH y FSH de la glándula pituitaria, lo que provoca un aumento temporal de la esteroidogénesis gonadal. Con la dosificación repetida, desensibiliza los receptores de GnRH, lo que resulta en una disminución de la secreción de esteroides gonadales. Esta supresión de los esteroides gonadales conduce a los efectos terapéuticos observados en afecciones como la endometriosis y la pubertad precoz central .

Comparación Con Compuestos Similares

Nafarelin (acetato) se compara con otros análogos de GnRH como goserelina, leuprorelina y triptorelina. Si bien todos estos compuestos comparten un mecanismo de acción similar, nafarelin (acetato) es único en su vía de administración intranasal, que ofrece comodidad y facilidad de uso. Además, se ha demostrado que nafarelin (acetato) logra una supresión pituitaria efectiva con menos dosis y una duración de administración más corta en comparación con algunos otros análogos .

Compuestos similares

- Goserelina

- Leuprorelina

- Triptorelina

Actividad Biológica

Nafarelin acetate is a synthetic analog of gonadotropin-releasing hormone (GnRH) that serves multiple therapeutic purposes, particularly in the management of conditions like endometriosis and benign prostatic hyperplasia. This article delves into its biological activity, pharmacokinetics, mechanisms of action, and relevant clinical studies.

This compound acts primarily as a GnRH agonist . Initially, it stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, leading to increased gonadal steroidogenesis. However, with continued administration, it suppresses the secretion of these hormones due to downregulation of GnRH receptors in the pituitary gland. This results in decreased levels of estrogen and testosterone, effectively inducing a state of hormonal suppression.

Pharmacokinetics

The pharmacokinetic profile of this compound varies between populations but generally includes:

- Absorption : Rapid absorption occurs after intranasal administration, with peak serum concentrations reached within 10 to 45 minutes. For instance, after a single dose of 400 µg in adults, peak concentrations averaged 1.8 ng/mL with a bioavailability of about 2.8% .

- Half-Life : The average serum half-life is approximately 2.5 to 3 hours depending on the dosage and method of administration .

- Metabolism : Nafarelin is metabolized primarily in the liver, with several metabolites identified; however, the pharmacological activity of these metabolites remains largely uncharacterized .

Clinical Applications

This compound has been utilized in various clinical settings:

1. Endometriosis Treatment

A double-blind study comparing this compound (400 µg daily) with danazol (600 mg daily) demonstrated significant regression in endometriosis symptoms. After six months:

Despite both treatments being effective in reducing symptoms, nafarelin was associated with fewer androgenic side effects compared to danazol.

2. Benign Prostatic Hyperplasia (BPH)

In a study involving nine patients with BPH treated with subcutaneous this compound (400 µg/day), significant decreases in prostate size were observed:

- Mean size reduction : 75.8% from baseline after four months (p < 0.005).

- Reversal post-treatment : Prostate size returned to near baseline six months after cessation .

Side Effects and Considerations

Common side effects associated with this compound include:

- Menopausal symptoms : Hot flashes, vaginal dryness, and headaches.

- Bone density loss : Treatment can lead to significant reductions in vertebral trabecular bone density, which may not fully recover post-treatment .

Case Study: Pre-operative Treatment for Endometriosis

A case report highlighted the use of this compound for pre-operative treatment of endometriomas, demonstrating its effectiveness in reducing lesion size before surgical intervention .

Research Findings Table

Propiedades

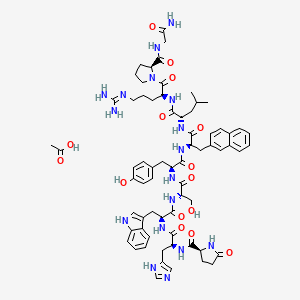

IUPAC Name |

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H83N17O13.C2H4O2/c1-36(2)25-48(58(89)76-47(13-7-23-71-66(68)69)65(96)83-24-8-14-54(83)64(95)73-33-55(67)86)77-60(91)50(28-38-15-18-39-9-3-4-10-40(39)26-38)78-59(90)49(27-37-16-19-43(85)20-17-37)79-63(94)53(34-84)82-61(92)51(29-41-31-72-45-12-6-5-11-44(41)45)80-62(93)52(30-42-32-70-35-74-42)81-57(88)46-21-22-56(87)75-46;1-2(3)4/h3-6,9-12,15-20,26,31-32,35-36,46-54,72,84-85H,7-8,13-14,21-25,27-30,33-34H2,1-2H3,(H2,67,86)(H,70,74)(H,73,95)(H,75,87)(H,76,89)(H,77,91)(H,78,90)(H,79,94)(H,80,93)(H,81,88)(H,82,92)(H4,68,69,71);1H3,(H,3,4)/t46-,47-,48-,49-,50+,51-,52-,53-,54-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUJYDLHACHDKAJ-CFWZQLQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H87N17O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76932-56-4 (Parent) | |

| Record name | Nafarelin acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076932600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50227720 | |

| Record name | Nafarelin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76932-60-0 | |

| Record name | Nafarelin acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076932600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nafarelin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAFARELIN ACETATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH2HMT9YBQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Nafarelin acetate?

A1: this compound is a decapeptide with the sequence: Pyr-His-Trp-Ser-Tyr-D-Nal-Leu-Arg-Pro-Gly-NH2. Its molecular formula is C52H68N14O12 and its molecular weight is 1073.2 g/mol. [, , ]

Q2: Is there any spectroscopic data available for this compound?

A2: While the provided articles don't delve deeply into spectroscopic characterization, one study utilizes nuclear magnetic resonance (NMR) and mass spectrometry to identify 2-naphthylacetic acid as a major urinary metabolite. []

Q3: How is this compound formulated for controlled release?

A3: this compound can be encapsulated in poly(d,l-lactide-co-glycolide) (PLGA) microspheres for controlled release. [, , ] This method has demonstrated continuous in vivo release for durations of 40-44 days. []

Q4: What factors influence the release profile of this compound from PLGA microspheres?

A4: Several factors influence the release profile, including the percentage of peptide loading, polymer lactide/glycolide ratio, polymer molecular weight, microsphere size, and the number of microspheres administered. [, , ]

Q5: What is the pharmacokinetic profile of this compound?

A5: Following intravenous administration in rhesus monkeys, this compound exhibits a terminal plasma half-life of 120 minutes and a systemic clearance of 2.7 ml/min/kg. [] In rats, these values are 33.6 minutes and 12.0 ml/min/kg, respectively. []

Q6: How does the route of administration affect this compound absorption?

A6: Intranasal administration in rhesus monkeys shows rapid absorption with peak levels at 15-30 minutes and a bioavailability of about 2% compared to subcutaneous injection. [] The nasal dose response is nonlinear, possibly due to absorption mechanisms. []

Q7: What are the major metabolites of this compound?

A7: In rhesus monkeys, about 80% of radiolabeled this compound is excreted in urine. [] Major urinary metabolites include the 5-10-hexapeptide amide, the 6-10-pentapeptide amide, the 5-7-tripeptide, the 6-7-dipeptide, and 2-naphthylacetic acid. []

Q8: What are the applications of this compound in in vitro fertilization (IVF)?

A8: this compound is used in IVF for pituitary suppression in ovulation induction protocols. [, , , , , ] Studies show comparable efficacy to other GnRH agonists like Leuprolide acetate, with potential advantages in reducing hMG requirements and the number of frozen embryos. [, , ]

Q9: Are there any animal models used to study this compound?

A9: this compound has been studied in various animal models. In female rats, it exhibits 200 times the potency of Luteinizing hormone-releasing hormone (LHRH) in suppressing estrus. [] Studies in beagle bitches demonstrate its potential as a long-term reversible contraceptive. [, ]

Q10: Are there strategies to improve this compound delivery to specific tissues?

A10: Research has explored PLGA nanospheres for targeted delivery of this compound. [, , ] One study investigated aerosolization of these nanospheres for potential pulmonary delivery, finding that freeze-drying with a hydrophilic surfactant and mixing with lactose improved inhalation characteristics. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.